Thienothiazole

Thienothiazoles are a class of heterocyclic compounds that consist of a thiophene ring fused to a thiazole ring, forming a five-membered heteroaromatic system. These molecules have gained significant attention due to their diverse biological activities and potential applications in drug discovery. The unique structural features of thienothiazoles contribute to their ability to interact with various biomolecular targets, including enzymes, receptors, and ion channels.

Thienothiazoles exhibit a range of pharmacological properties such as anti-inflammatory, antiviral, anticancer, and neuroprotective activities. Their synthetic versatility allows for the modification of functional groups at different positions, providing opportunities for optimizing potency and selectivity in medicinal chemistry. The structure-activity relationships (SAR) studies of thienothiazoles have led to the development of potent lead compounds with improved physicochemical properties.

The introduction of substituents like halogens, alkyls, or aromatic rings can significantly influence the biological activity and pharmacokinetic profiles of these molecules. Therefore, careful consideration of structural modifications is crucial for the successful application of thienothiazoles in therapeutic development.

| Struktur | Chemischer Name | CAS | MF |

|---|---|---|---|

|

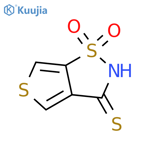

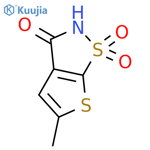

Thieno[3,4-d]isothiazole-3(2H)-thione, 1,1-dioxide | 94662-48-3 | C5H3NO2S3 |

|

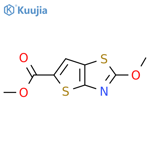

methyl 2-methoxythieno2,3-d1,3thiazole-5-carboxylate | 1603023-65-9 | C8H7NO3S2 |

|

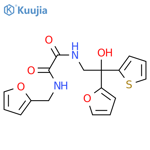

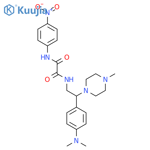

ethyl 6-methyl-2-(2-phenoxyacetamido)thieno2,3-d1,3thiazole-5-carboxylate | 681162-21-0 | C17H16N2O4S2 |

|

THIENO[3,2-D]ISOTHIAZOL-3(2H)-ONE, 5-METHYL-, 1,1-DIOXIDE | 70842-26-1 | C6H5NO3S2 |

|

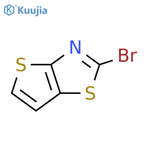

Thieno[2,3-d]thiazole, 2-bromo- | 203049-70-1 | C5H2NS2Br |

|

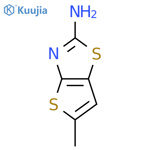

5-methylthieno2,3-d1,3thiazol-2-amine | 41940-59-4 | C6H6N2S2 |

|

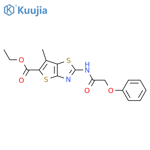

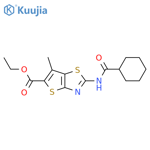

ethyl 2-cyclohexaneamido-6-methylthieno[2,3-d][1,3]thiazole-5-carboxylate | 681161-93-3 | C16H20N2O3S2 |

|

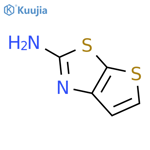

thieno3,2-d1,3thiazol-2-amine | 66646-11-5 | C5H4N2S2 |

|

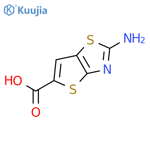

2-aminothieno2,3-d1,3thiazole-5-carboxylic acid | 234450-62-5 | C6H4N2O2S2 |

|

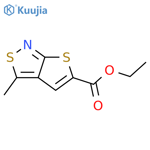

Ethyl 3-methylthieno[2,3-c]isothiazole-5-carboxylate | 82000-57-5 | C9H9NO2S2 |

Verwandte Literatur

-

Marietta Tóth,Katalin E. Kövér,Attila Bényei,László Somsák Org. Biomol. Chem., 2003,1, 4039-4046

-

2. Atomic/molecular layer deposition and electrochemical performance of dilithium 2-aminoterephthalate†Juho Heiska,Mikko Nisula,Eeva-Leena Rautama,Antti J. Karttunen,Maarit Karppinen Dalton Trans., 2020,49, 1591-1599

-

Kathryn J. Arm,J. A. Gareth Williams Chem. Commun., 2005, 230-232

-

Daojin Li,Nan Wang,Fangfang Wang,Qi Zhao Anal. Methods, 2019,11, 3212-3220

Empfohlene Lieferanten

-

Shanghai Jinhuan Chemical CO., LTD.Factory Trade Brand reagentsNatur des Unternehmens: Private enterprises

-

Shanghai Aoguang Biotechnology Co., LtdFactory Trade Brand reagentsNatur des Unternehmens: Private enterprises

-

Zhangzhou Sinobioway Peptide Co.,Ltd.Factory Trade Brand reagentsNatur des Unternehmens: Private enterprises

-

Jiangsu Xinsu New Materials Co., LtdFactory Trade Brand reagentsNatur des Unternehmens: Private enterprises

-

上海贤鼎生物科技有限公司Factory Trade Brand reagentsNatur des Unternehmens: Private enterprises

Empfohlene Produkte

-

-

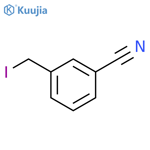

3-(iodomethyl)benzonitrile Cas No: 69113-58-2

3-(iodomethyl)benzonitrile Cas No: 69113-58-2 -

-

-